3-Methoxymethylphenylboronic acid

Descripción general

Descripción

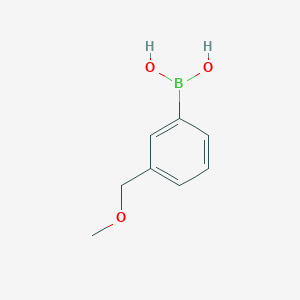

3-Methoxymethylphenylboronic acid is an organoboron compound with the molecular formula C8H11BO3 It is a derivative of phenylboronic acid, where a methoxymethyl group is attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 3-Methoxymethylphenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to produce the corresponding alkyl or alkenylborane .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydroboration processes due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxymethylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Hydroxyl-substituted phenyl compounds.

Substitution: Biaryl compounds and other carbon-carbon bonded structures.

Aplicaciones Científicas De Investigación

3-Methoxymethylphenylboronic acid has a wide range of applications in scientific research:

Biology: The compound is explored for its potential in developing enzyme inhibitors and other biologically active molecules.

Medicine: Research is ongoing to investigate its role in drug development, especially in creating molecules with potential therapeutic effects.

Industry: It is used in the production of advanced materials and polymers due to its reactivity and stability.

Mecanismo De Acción

The mechanism of action of 3-Methoxymethylphenylboronic acid primarily involves its role in transmetalation reactions. In Suzuki-Miyaura coupling, the boronic acid group transfers an aryl or alkenyl group to a palladium complex, forming a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination . The compound’s reactivity is influenced by the presence of the methoxymethyl group, which can affect the electronic properties of the phenyl ring.

Comparación Con Compuestos Similares

Similar Compounds

3-Methoxyphenylboronic acid: Similar structure but lacks the methoxymethyl group.

4-Methoxyphenylboronic acid: The methoxy group is positioned at the para position instead of the meta position.

3-Fluorophenylboronic acid: Contains a fluorine atom instead of a methoxymethyl group.

Uniqueness

3-Methoxymethylphenylboronic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and stability. This makes it a valuable compound in specific synthetic applications where different electronic properties are desired.

Actividad Biológica

3-Methoxymethylphenylboronic acid is an organoboron compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁BO₃

- CAS Number : 142273-84-5

This compound is a derivative of phenylboronic acid, characterized by the presence of a methoxymethyl group on the phenyl ring. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them significant in various biochemical interactions.

Target Interactions

Boronic acids, including this compound, primarily interact with biological targets such as enzymes and receptors. They form covalent bonds with hydroxyl groups on these targets, which can lead to modulation of enzymatic activity and influence metabolic pathways .

Biochemical Pathways

The interaction of boronic acids with diol-containing residues in biomolecules results in the formation of cyclic esters. This mechanism can alter enzyme activity and gene expression, impacting various metabolic processes .

Pharmacokinetics and Stability

The pharmacokinetic properties of this compound are not extensively documented; however, studies on similar compounds indicate that factors such as pH and temperature significantly affect their stability and reactivity. For instance, the metabolic stability of related compounds often involves oxidation processes that can impact their bioavailability .

Research Applications

This compound has been explored in several research contexts:

- Organic Synthesis : It is commonly used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds .

- Enzyme Inhibitors : Research is ongoing into its potential as a scaffold for developing enzyme inhibitors, particularly those targeting diol-containing enzymes .

- Drug Development : The compound is being investigated for its therapeutic potential in various diseases, including cancer and metabolic disorders .

Case Study 1: Enzyme Interaction

A study examining the interaction between boronic acids and glycosidases demonstrated that boronic acids could effectively inhibit enzyme activity by forming stable complexes with the active site residues. This finding underscores the potential of this compound as an enzyme inhibitor.

Case Study 2: Pharmacokinetic Evaluation

In pharmacokinetic studies involving related compounds, it was found that modifications to the methoxymethyl group could enhance metabolic stability while maintaining biological activity. For example, analogs with altered side chains showed improved half-lives and bioavailability in mouse models .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 165.98 g/mol |

| LogP (octanol-water partition) | Estimated values suggest moderate lipophilicity |

| Solubility | Soluble in organic solvents |

Propiedades

IUPAC Name |

[3-(methoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5,10-11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSGESMDNPVZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396941 | |

| Record name | 3-Methoxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142273-84-5 | |

| Record name | 3-Methoxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methoxymethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.